molecular formula C14H16ClNO2S B13769511 Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride CAS No. 7349-50-0

Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride

Cat. No.: B13769511
CAS No.: 7349-50-0
M. Wt: 297.8 g/mol
InChI Key: WCYPINAQASUOBA-UHFFFAOYSA-N
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Description

Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a benzothiophene ring fused with a morpholinomethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride typically involves the reaction of benzo(b)thiophene with morpholinomethyl ketone under specific conditions. One common method includes the use of electrophilic substitution reactions, where the benzo(b)thiophene ring undergoes substitution with the morpholinomethyl ketone group in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzothiophene ring and the morpholinomethyl ketone group allows for diverse applications and interactions that are not possible with simpler or structurally different compounds .

Properties

CAS No.

7349-50-0

Molecular Formula

C14H16ClNO2S

Molecular Weight

297.8 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)-2-morpholin-4-ium-4-ylethanone;chloride

InChI

InChI=1S/C14H15NO2S.ClH/c16-13(9-15-5-7-17-8-6-15)12-10-18-14-4-2-1-3-11(12)14;/h1-4,10H,5-9H2;1H

InChI Key

WCYPINAQASUOBA-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CC(=O)C2=CSC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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